4-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H18BrN3O4S and its molecular weight is 464.33. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Potential
- Photodynamic Therapy : The zinc(II) phthalocyanine substituted with benzenesulfonamide derivatives exhibits properties useful for photodynamic therapy, an alternative cancer treatment method. These properties include good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are significant for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
- Antimicrobial Properties : Arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include benzenesulfonamide derivatives, have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Photosensitizing Abilities
- Photosensitizing Abilities for Photocatalytic Applications : Zinc(II) phthalocyanine with benzenesulfonamide derivative substituents demonstrates photosensitizing abilities suitable for photocatalytic applications. This makes it a potential candidate for use in areas like environmental remediation and solar energy conversion (Öncül, Öztürk, & Pişkin, 2021).
Carbonic Anhydrase Inhibitory Effects
- Carbonic Anhydrase Inhibition : Compounds like 4-(2-substituted hydrazinyl)benzenesulfonamides exhibit inhibitory effects against human carbonic anhydrase I and II isoenzymes. Such compounds have potential therapeutic applications in the treatment of conditions like glaucoma, epilepsy, and altitude sickness (Gul et al., 2016).
Anticancer Properties
- Anticancer Evaluation : Certain benzenesulfonamide derivatives, such as 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, have been synthesized and tested for cytotoxicity and tumor specificity. These compounds show strong inhibition of human carbonic anhydrase isoforms, which is crucial for anti-tumor activity studies (Gul et al., 2016).
Molecular Electronics
- Building Blocks for Molecular Electronics : Aryl bromides, such as 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene, are valuable as precursors in the synthesis of molecular wires for applications in molecular electronics. These compounds enable efficient transformations critical for the development of molecular electronic devices (Stuhr-Hansen et al., 2005).
Biological Potential of Schiff Bases
- Sulfonamide Schiff Bases : Novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide have been synthesized and characterized for their enzyme inhibition and antioxidant potential. These compounds have shown significant inhibition against acetylcholinesterase and butyrylcholinesterase enzymes, indicating potential use in treating neurodegenerative diseases (Kausar et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O4S/c1-27-16-6-2-14(3-7-16)18-10-11-19(24)23(22-18)13-12-21-28(25,26)17-8-4-15(20)5-9-17/h2-11,21H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBYTTCSHBFBRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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